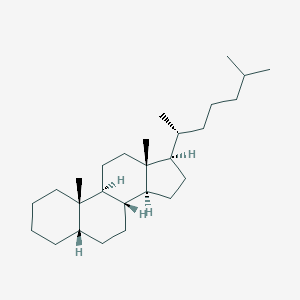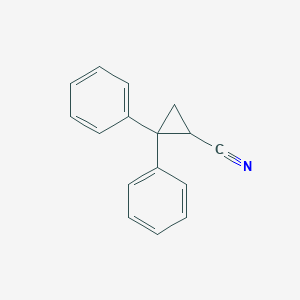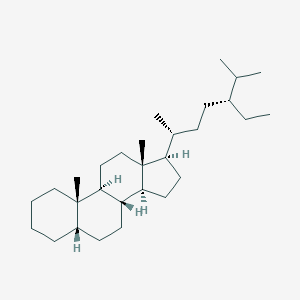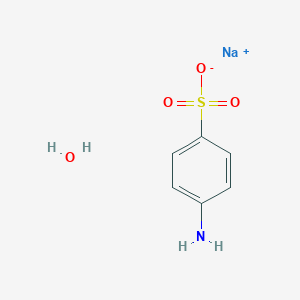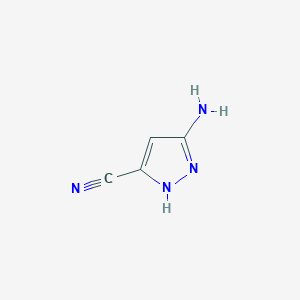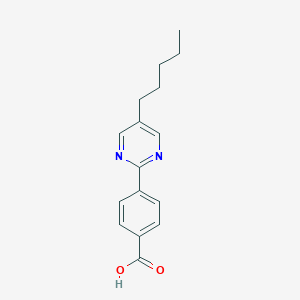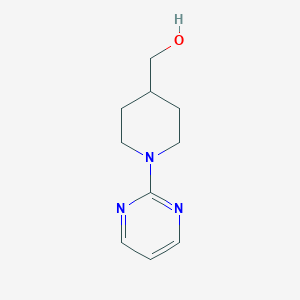
(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol
Overview
Description
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is characterized by a piperidine ring substituted with a pyrimidine group and a hydroxymethyl group. This compound is primarily used in research and development within the fields of chemistry and biology.
Mechanism of Action
Target of Action
Compounds with a similar piperidine nucleus have been found to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives interact with their targets in various ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Compounds with a similar piperidine nucleus have been found to affect various biochemical pathways, depending on their specific biological activity .
Result of Action
Compounds with a similar piperidine nucleus have been found to exhibit a wide variety of biological activities, which would result in various molecular and cellular effects .
Action Environment
For instance, the compound is stored at ambient temperature , which might influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol typically involves the reaction of pyrimidine derivatives with piperidine derivatives under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often require specific temperatures and pressures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The process may also include steps for purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol can undergo oxidation reactions, where the hydroxymethyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups on the piperidine or pyrimidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: In chemistry, [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a tool to study biochemical pathways .
Medicine: Its unique structure allows for the exploration of novel mechanisms of action .
Industry: In the industrial sector, [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol may be used in the production of specialty chemicals and materials. Its properties make it suitable for various applications, including the development of new materials with specific characteristics .
Comparison with Similar Compounds
[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol: This compound has a similar structure but differs in the position of the pyrimidine group.
4-Piperidinemethanol: A simpler compound with a piperidine ring and a hydroxymethyl group, lacking the pyrimidine substitution.
Uniqueness: The uniqueness of [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-8-9-2-6-13(7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNGTEUNVMHDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380153 | |
| Record name | [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111247-61-1 | |
| Record name | 1-(2-Pyrimidinyl)-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111247-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
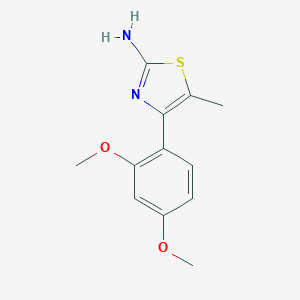
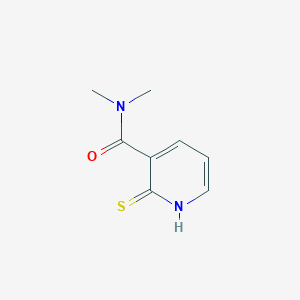
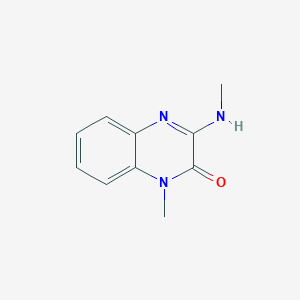
![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)

![Tetradecyl 3-[4-(3-oxo-3-tetradecoxypropyl)piperazin-1-yl]propanoate](/img/structure/B57350.png)
